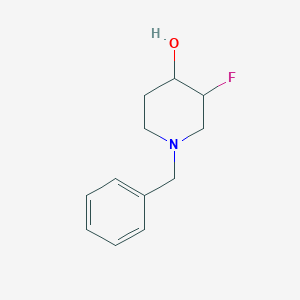

1-Benzyl-3-fluoropiperidin-4-ol

Description

Significance of Fluorinated Piperidines in Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to interact with biological targets in a three-dimensional space. nih.govthieme-connect.com The introduction of fluorine into the piperidine ring has profound effects on its properties, making fluorinated piperidines highly valuable in medicinal chemistry. tandfonline.comacs.org

The strategic incorporation of fluorine can modulate several key parameters of a drug candidate:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile. tandfonline.comrsc.org

Basicity (pKa): The high electronegativity of fluorine can lower the basicity (pKa) of the piperidine nitrogen. acs.org This modulation of pKa is crucial as it can influence the ionization state of the molecule at physiological pH, affecting its interaction with targets and its potential for off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity. acs.org

Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity. tandfonline.com The unique electronic properties of fluorine can also influence the conformation of the piperidine ring, pre-organizing the molecule for optimal target engagement.

The table below summarizes the key effects of fluorination on the properties of piperidine-containing compounds.

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased | tandfonline.comrsc.org |

| Lipophilicity | Modulated | rsc.orgnih.gov |

| Basicity (pKa) | Decreased | acs.org |

| Binding Affinity | Potentially Increased | tandfonline.com |

Overview of the 1-Benzyl-3-fluoropiperidin-4-ol Chemical Scaffold

The Piperidine Core: As previously discussed, the piperidine ring serves as the central scaffold. nih.gov Its non-planar, chair-like conformation allows for the precise spatial orientation of its substituents, which is critical for stereospecific interactions with biological macromolecules.

The N-Benzyl Group: The benzyl (B1604629) group, attached to the piperidine nitrogen, is a common feature in many bioactive compounds. nih.gov It can serve multiple purposes:

Modulation of Physicochemical Properties: The aromatic nature of the benzyl group can influence the lipophilicity and solubility of the molecule.

Target Interactions: The phenyl ring can engage in various non-covalent interactions with protein targets, including van der Waals forces, hydrophobic interactions, and cation-π interactions. nih.gov

Synthetic Handle: The benzyl group can be readily introduced and, in some cases, removed, making it a useful protecting group during chemical synthesis. wikipedia.org

The 3-Fluoro and 4-Hydroxy Substituents: The relative positioning of the fluorine atom and the hydroxyl group on the piperidine ring is a critical aspect of the scaffold's design.

Hydroxyl Group at the 4-position: The hydroxyl group can significantly impact the molecule's properties. hyphadiscovery.com It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. ashp.org The presence of the hydroxyl group also increases the polarity of the molecule, which can affect its solubility and pharmacokinetic profile. ashp.orgnih.gov The stereochemistry of the hydroxyl group relative to the fluorine atom (cis or trans) will further define the three-dimensional shape of the molecule and its potential binding modes.

The combination of these structural features in this compound results in a molecule with a well-defined three-dimensional architecture and a rich potential for diverse biological activities.

Research Landscape and Emerging Areas for Fluoropiperidinol Derivatives

The field of fluorinated heterocycles is a rapidly expanding area of research in medicinal chemistry. rsc.orgrsc.org The unique properties conferred by fluorine make these compounds highly sought after for the development of new therapeutic agents. mdpi.comtandfonline.com The research landscape for fluoropiperidinol derivatives, such as this compound, is shaped by several key trends and emerging areas of investigation.

Exploration of Chemical Space: Researchers are actively exploring the synthesis of novel fluorinated piperidine derivatives with diverse substitution patterns. This includes the introduction of various functional groups at different positions on the piperidine ring to create libraries of compounds for high-throughput screening against a wide range of biological targets.

Development of Novel Synthetic Methodologies: The synthesis of complex fluorinated heterocycles can be challenging. rsc.org A significant area of research is dedicated to the development of new and efficient synthetic methods for the stereoselective introduction of fluorine and other substituents onto the piperidine scaffold. This includes the use of modern catalytic methods and the development of novel fluorinating reagents. For instance, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been reported, highlighting the progress in accessing chiral fluorinated piperidinols. nih.gov

Application in Specific Therapeutic Areas: Fluorinated piperidine scaffolds are being investigated for their potential in a variety of therapeutic areas, including:

Neuroscience: The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs. Fluorination can be used to fine-tune their properties for optimal brain penetration and target engagement.

Oncology: The piperidine scaffold is found in numerous anticancer agents. researchgate.net The introduction of fluorine can enhance the potency and metabolic stability of these compounds.

Infectious Diseases: Fluorinated heterocycles are being explored as potential antibacterial, antifungal, and antiviral agents.

Fragment-Based Drug Discovery (FBDD): Fluorinated piperidines are also being utilized as fragments in FBDD campaigns. acs.org Their well-defined three-dimensional structures and favorable physicochemical properties make them ideal starting points for the development of potent and selective drug candidates.

The continued exploration of fluoropiperidinol derivatives is expected to yield novel compounds with significant therapeutic potential, further solidifying the importance of fluorine in modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPYIFYUFJEHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Landscape of 1 Benzyl 3 Fluoropiperidin 4 Ol

Diastereoisomeric and Enantiomeric Considerations for Fluoropiperidinols

The structure of 1-benzyl-3-fluoropiperidin-4-ol features two stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring. This gives rise to multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. masterorganicchemistry.comyoutube.com These stereoisomers can be classified as either enantiomers or diastereomers. masterorganicchemistry.comyoutube.comchemistrysteps.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comchemistrysteps.com For this compound, this results in two pairs of enantiomers. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. masterorganicchemistry.comchemistrysteps.com This relationship exists between the different pairs of enantiomers.

The relative orientation of the fluoro and hydroxyl groups on the piperidine ring defines the diastereomers, which are typically referred to as cis and trans.

In the cis isomer , the fluoro and hydroxyl groups are on the same side of the piperidine ring. This configuration can exist as a pair of enantiomers: (3R,4S)-1-benzyl-3-fluoropiperidin-4-ol and (3S,4R)-1-benzyl-3-fluoropiperidin-4-ol.

In the trans isomer , the fluoro and hydroxyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (3R,4R)-1-benzyl-3-fluoropiperidin-4-ol and (3S,4S)-1-benzyl-3-fluoropiperidin-4-ol.

The synthesis of fluorinated piperidines can be highly diastereoselective, often yielding all-cis-(multi)fluorinated products. nih.gov However, specific synthetic routes have been developed to access particular stereoisomers, such as the enantioselective synthesis of both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related analogue. nih.gov

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 |

|---|---|---|

| cis | (3R,4S) | (3S,4R) |

Conformational Preferences of the Fluoropiperidine Ring System

The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of substituents significantly influences the conformational equilibrium.

Influence of Fluoro- and Hydroxyl Substituents on Ring Conformation

The presence of a fluorine atom on the piperidine ring has a profound impact on its conformational preferences. soton.ac.uk Contrary to what might be expected based on steric bulk, the fluorine atom in 3-fluoropiperidine (B1141850) derivatives often shows a preference for the axial position. nih.govresearchgate.net This "axial-F preference" is attributed to stabilizing electronic effects, including: nih.govresearchgate.net

Charge-dipole interactions: An attractive interaction between the electronegative fluorine and the partially positive nitrogen atom in the protonated form. researchgate.netresearchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond (σCH → σ*CF). nih.govresearchgate.netresearchgate.net

These stabilizing forces can outweigh the steric repulsion that would typically favor an equatorial substituent. nih.gov The polarity of the solvent also plays a crucial role, with more polar solvents often increasing the stability of the more polar axial conformer. nih.gov The hydroxyl group at the C4 position will also influence the conformational equilibrium through its own steric and electronic effects, including the potential for intramolecular hydrogen bonding with the fluorine atom or the piperidine nitrogen, further complicating the conformational landscape.

Impact of the N-Benzyl Group on Conformational Dynamics

The N-benzyl group is not a passive substituent; it actively participates in the conformational dynamics of the piperidine ring. nih.gov The benzyl (B1604629) group itself can adopt either an axial or an equatorial orientation relative to the ring. The preferred orientation is a balance between steric hindrance and electronic interactions. nih.gov

Chiral Resolution and Enantiopurification Methods for Piperidinols

Since the different stereoisomers of a chiral molecule can have distinct biological activities, methods for their separation and purification are crucial. nih.gov The separation of enantiomers, a process known as chiral resolution, can be achieved through various techniques.

For piperidinol derivatives, several methods have proven effective:

Enantioselective Synthesis: This approach aims to synthesize a single enantiomer directly. For example, the enantioselective fluorination of a precursor using a modified cinchona alkaloid catalyst has been successfully employed to produce enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol. nih.gov

Chiral Chromatography: This is a powerful technique for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. This method is widely used for both analytical and preparative scale resolution of chiral compounds, including propranolol (B1214883) analogues. nih.gov

Crystallization: Diastereomeric salt formation is a classical method of resolution. The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The individual enantiomers are then recovered from the separated diastereomeric salts. Additionally, direct crystallization of the enantiomers can sometimes be achieved, as demonstrated with cis-1-Boc-3-fluoropiperidin-4-ol, which can be readily crystallized to obtain enantiopure material. nih.gov

Table 2: Chiral Resolution and Enantiopurification Methods

| Method | Description | Example Application |

|---|---|---|

| Enantioselective Synthesis | Direct synthesis of a specific enantiomer using chiral catalysts or reagents. | Use of modified cinchona alkaloid catalysts for fluorination. nih.gov |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures of propranolol derivatives. nih.gov |

Structural Characterization and Spectroscopic Elucidation of 1 Benzyl 3 Fluoropiperidin 4 Ol and Analogs

Advanced Spectroscopic Techniques for Structural Assignment

The unambiguous assignment of the molecular structure of 1-benzyl-3-fluoropiperidin-4-ol and its analogs relies on a combination of sophisticated spectroscopic methods. These techniques probe the electronic and vibrational states of the molecule, offering a wealth of information about its connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR, COSY)

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of each atom. For fluorinated compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In the case of a cis-3-fluoropiperidin-4-ol (B2384693) derivative, the stereochemical arrangement of the fluorine and hydroxyl groups significantly influences the coupling constants between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F), which is a definitive indicator of direct fluorination.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is indicative of its substitution pattern and local stereochemistry.

Correlation Spectroscopy (COSY): Two-dimensional NMR techniques like COSY are crucial for establishing proton-proton connectivities within the molecule, helping to trace the spin systems and confirm the assignment of protons in the piperidine (B6355638) ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a cis-3-Fluoropiperidin-4-ol Analog

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |

| 2 | ~3.0-3.2 (m) | ~45-50 | |

| 3 | ~4.5-4.8 (dm) | ~88-92 (d) | ¹JC-F ≈ 180-190 |

| 4 | ~3.8-4.0 (m) | ~68-72 (d) | ²JC-F ≈ 18-22 |

| 5 | ~1.6-1.8 (m) | ~30-34 | |

| 6 | ~2.8-3.0 (m) | ~42-46 | |

| Benzyl (B1604629) CH₂ | ~3.5-3.7 (s) | ~60-64 | |

| Benzyl Ar-H | ~7.2-7.4 (m) | ~127-130 | |

| OH | Variable | - |

Note: The chemical shifts and coupling constants are approximate and based on data for analogous compounds. The exact values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3030-3080 | C-H stretch | Aromatic (Benzyl) |

| ~2800-3000 | C-H stretch | Aliphatic (Piperidine & Benzyl CH₂) |

| ~1450, ~1495 | C=C stretch | Aromatic Ring |

| ~1050-1150 | C-F stretch | Alkyl fluoride |

| ~1000-1200 | C-N stretch | Amine |

| ~1000-1100 | C-O stretch | Secondary Alcohol |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intramolecularly or intermolecularly in the solid state or in concentrated solutions.

X-ray Crystallography for Solid-State Structural Determination

For the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, X-ray crystallography was instrumental in confirming the relative and absolute stereochemistry of the product. nih.gov Although a crystal structure for this compound is not publicly available, the data from its N-Boc analog provides a strong basis for predicting its solid-state conformation.

The crystal structure of a cis-3-fluoropiperidin-4-ol derivative would be expected to show the piperidine ring in a chair conformation. The relative stereochemistry of the fluorine and hydroxyl groups would be clearly established, with one being in an axial position and the other in an equatorial position in the cis isomer. The analysis would also reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Interactive Data Table: Representative Crystallographic Parameters for a Fluorinated Piperidinol Analog

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific to the crystal packing |

| Bond Lengths (Å) | e.g., C-F (~1.40), C-O (~1.43), C-N (~1.47) |

| Bond Angles (°) | e.g., Tetrahedral angles around sp³ carbons |

| Torsion Angles (°) | Defines the chair conformation of the piperidine ring |

| Hydrogen Bonding | Details of donor-acceptor distances and angles |

The structural data obtained from these advanced analytical techniques are crucial for understanding the structure-activity relationships of this compound and its analogs, thereby guiding the design of new and more effective therapeutic agents.

Computational Chemistry and Modeling Studies of 1 Benzyl 3 Fluoropiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. epstem.net For 1-Benzyl-3-fluoropiperidin-4-ol , DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G+(d,p) or higher, would be employed to determine its most stable three-dimensional structure (optimized geometry). windows.net

These calculations would yield crucial data points, including:

Optimized Bond Lengths and Angles: Precise values for the distances between atoms and the angles between bonds. For instance, the C-F, C-O, C-N, and various C-C bond lengths would be determined.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Reactivity Descriptors: From HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to predict the molecule's behavior in chemical reactions. windows.net

A typical data table for this section would look like this, although specific values for the target molecule are not available:

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following values are for illustrative purposes and are not based on actual calculations for the specified compound.)

| Parameter | Hypothetical Value |

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Dipole Moment (Debye) | 2.78 |

| Chemical Hardness (η) | 3.165 |

| Electronegativity (χ) | 3.375 |

| Electrophilicity Index (ω) | 1.798 |

Conformational Energy Landscape Exploration

The piperidine (B6355638) ring in This compound can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of bulky substituents (benzyl group) and stereocenters (at positions 3 and 4) makes conformational analysis critical.

This research would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key rotatable bonds (like the C-N bond of the benzyl (B1604629) group and bonds within the piperidine ring) and calculating the energy at each step to identify stable conformers (energy minima) and transition states (saddle points). researchgate.net

Relative Energies: Determining the relative stability of different conformers, such as those with axial versus equatorial orientations of the fluorine and hydroxyl groups. The interplay between steric hindrance and electronic effects, like the gauche effect involving the fluorine atom, would be a key point of investigation. soton.ac.uk

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time in a simulated environment (e.g., in a solvent like water). For This compound , an MD simulation would provide insights into:

Conformational Flexibility: How the molecule transitions between different conformations at a given temperature.

Solvent Effects: The influence of solvent molecules on the conformational preferences and the formation of hydrogen bonds between the solvent and the molecule's hydroxyl group.

Quantum Chemical Descriptors and Bonding Analysis

This section delves deeper into the electronic structure to understand bonding and charge distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding. uni-muenchen.de It would be used to:

Identify Lewis structures, including lone pairs and bonds.

Analyze hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For example, interactions involving the lone pairs of oxygen, nitrogen, and fluorine with the ring's anti-bonding orbitals would be quantified.

Determine the hybridization of atomic orbitals.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting reactivity:

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, these would be centered around the oxygen and fluorine atoms.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl proton. windows.net

Application As a Synthetic Intermediate and Building Block for Advanced Molecular Scaffolds

Incorporation into Nitrogen-Containing Heterocycles

The 1-benzyl-3-fluoropiperidin-4-ol scaffold is a key starting material for creating more complex, polycyclic nitrogen-containing heterocycles. The piperidine (B6355638) ring is a fundamental motif in numerous alkaloids and synthetic pharmaceuticals, and its functionalization is a cornerstone of drug discovery. researchgate.net The presence of both a hydroxyl group and a nucleophilic nitrogen (after potential debenzylation) allows for annulation reactions to build fused ring systems.

For instance, the trans-amino alcohol moiety, which can be derived from the title compound, is a precursor for synthesizing analogs of aminohydroxylated piperidine alkaloids. researchgate.net The regio- and stereospecific ring-opening of a related 1-benzyl-3,4-epoxypiperidine with various amines can lead to trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net These derivatives, possessing a 1,2-amino alcohol arrangement, are primed for cyclization reactions to form heterocycles like oxazines or for incorporation into peptide-like structures. The strategic placement of the fluorine atom on the piperidine ring can influence the basicity and conformational preferences of the resulting larger heterocyclic systems, which is a critical aspect for optimizing drug-target interactions and pharmacokinetic profiles. acs.orgnih.gov

Scaffold Diversity Generation via Derivatization and Coupling Reactions

The generation of molecular diversity from a common core is a central strategy in modern medicinal chemistry. This compound is an ideal scaffold for such endeavors due to its multiple points for derivatization. The hydroxyl group, the piperidine nitrogen (following debenzylation), and potentially the aromatic ring of the benzyl (B1604629) group offer handles for a variety of chemical modifications and coupling reactions. researchgate.net

Key derivatization strategies include:

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents, modifying the steric and electronic properties of the molecule.

N-Debenzylation and Re-functionalization: The benzyl group can be removed via catalytic hydrogenation to yield the secondary amine, cis-3-fluoropiperidin-4-ol (B2384693). This free amine is a versatile nucleophile for reactions such as acylation, sulfonylation, reductive amination, and arylation, enabling the introduction of diverse functional groups at the nitrogen atom.

Coupling Reactions: Following conversion of the hydroxyl group to a suitable leaving group (e.g., a tosylate or mesylate) or a non-reactive group, the scaffold can participate in transition metal-catalyzed cross-coupling reactions. For example, a hydroboration-cross coupling sequence has been effectively used to build benzylpiperidine scaffolds. unisi.it Similarly, Suzuki-Miyaura cross-coupling reactions are a powerful tool for linking such building blocks to various aryl or heteroaryl fragments, rapidly expanding scaffold diversity. whiterose.ac.uk

One practical application of this approach is the synthesis of fluorinated derivatives of known drugs. For example, free NH piperidines, accessible from precursors like this compound, have been used to create fluorinated versions of local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov This highlights how derivatization of the core scaffold can lead to novel analogs with potentially improved properties.

Strategies for Medicinal Chemistry Building Block Synthesis

The synthesis of this compound and its analogs, particularly in an enantiomerically pure form, is a topic of significant interest for providing high-quality building blocks for drug discovery programs. nih.govacs.org A primary challenge is the stereocontrolled introduction of the fluorine atom and the hydroxyl group, typically in a cis or trans relationship.

An effective and widely reported strategy involves the enantioselective fluorination of a protected piperidinone precursor. nih.govacs.orgacs.org The synthesis of the highly prized cis-1-Boc-3-fluoropiperidin-4-ol building block provides a clear blueprint. nih.govacs.org The key step is the α-fluorination of N-Boc-4-piperidone using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), catalyzed by a chiral amine.

Initially, modified cinchona alkaloid catalysts were employed for this transformation. acs.org Subsequent research demonstrated that simpler, commercially available primary amines, like α-methylbenzylamine, could catalyze the reaction with comparable levels of enantioselectivity. nih.govacs.org The resulting fluorinated piperidinone is then subjected to a diastereoselective reduction of the ketone to afford the cis-4-ol. The N-Boc protecting group can be subsequently cleaved and replaced with a benzyl group if desired. The enantiopurity of the final piperidinol can often be enhanced to >98% ee through simple crystallization. nih.govacs.org

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Modified Cinchona Alkaloid | Chloroform | RT | 24 | 70 | 90 |

| α-Methylbenzylamine | Chloroform | 0 | 48 | 65 | 88 |

| Dihydroquinine Derivative | Chloroform | RT | 24 | 56 | 70 |

This table presents data on the enantioselective fluorination to produce the precursor for cis-3-fluoropiperidin-4-ol, based on findings from catalyst screening studies. acs.org

An alternative approach to fluorinated piperidines involves the cis-selective heterogeneous hydrogenation of readily available fluoropyridines using commercially available palladium catalysts. nih.gov This method provides a robust and scalable route to a variety of substituted fluorinated piperidines, which can be further functionalized to access building blocks like this compound. The chemoinformatic analysis of such fluorinated piperidines has confirmed their value as three-dimensional fragments for fragment-based drug discovery, noting that the fluorine atom significantly lowers the basicity of the piperidine nitrogen, which can reduce hERG liability and potential cardiac toxicity. acs.orgnih.govacs.org

Preclinical Investigations: Structure Activity Relationship Foundations and Mechanistic Research

Molecular Recognition Studies of Fluoropiperidinol Scaffolds in Preclinical Models

Molecular recognition is the process by which molecules, such as a potential drug, bind specifically to biological targets like proteins or enzymes. The piperidine (B6355638) ring is a six-membered heterocycle that is a common structural motif in many pharmaceuticals. nih.gov The introduction of fluorine into this scaffold dramatically influences its molecular recognition properties.

Fluorine's high electronegativity can alter the basicity (pKa) of the nearby nitrogen atom in the piperidine ring. acs.org This modulation is a key factor in molecular recognition, as it affects the ionic interactions the molecule can form with amino acid residues in a protein's binding pocket. Chemoinformatic studies have shown that fluorination of piperidine scaffolds leads to a notable decrease in basicity, a property that has been correlated with reduced affinity for hERG channels, potentially lowering the risk of cardiac toxicity. acs.org

Furthermore, the C-F bond can participate in favorable interactions and its incorporation can influence the conformational preferences of the piperidine ring. nih.govacs.org This conformational control is critical for orienting other functional groups, such as the benzyl (B1604629) and hydroxyl moieties of 1-Benzyl-3-fluoropiperidin-4-ol, into the optimal position for binding to a target. The ability to engineer protein scaffolds for novel binding functions has become a powerful technology, and small molecules like fluoropiperidinols serve as precise tools for probing these interactions. nih.gov

Table 1: Effect of Fluorination on Calculated pKa Values of Piperidine Scaffolds

This table illustrates how the position and number of fluorine atoms can modulate the basicity of the piperidine nitrogen, a key parameter in molecular recognition.

| Compound | pKa (Calculated) | Non-Fluorinated Analog pKa | ΔpKa |

|---|---|---|---|

| 3-fluoropiperidine (B1141850) | 9.58 | 11.22 | -1.64 |

| 4-fluoropiperidine | 10.43 | 11.22 | -0.79 |

| 3,3-difluoropiperidine | 7.65 | 11.22 | -3.57 |

| 3,5-difluoropiperidine | 8.01 | 11.22 | -3.21 |

Data derived from chemoinformatic studies on fluorinated piperidines. acs.org

Ligand Design Principles for Targeted Molecular Interactions

The design of a ligand like this compound is a deliberate process guided by established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. nih.gov Each component of the molecule is chosen to fulfill a particular role in binding and biological activity.

Fluoropiperidinol Core : The piperidine ring provides a three-dimensional scaffold that is recognized as a valuable fragment in drug design. acs.org The strategic placement of fluorine and hydroxyl groups serves multiple purposes. Fluorine is often used to enhance metabolic stability, improve membrane permeability, and fine-tune the electronic properties of the molecule. nih.govsciencedaily.com The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand within the target's binding site.

The Benzyl Group : Aromatic groups are frequently essential for a wide range of biological activities. nih.gov In many pharmacophore models, a benzyl group provides critical hydrophobic and aromatic interactions (e.g., pi-pi stacking or cation-pi interactions) with the target protein. Structure-activity relationship studies of related 1-aralkyl-4-benzylpiperidine derivatives have shown that this moiety is key for high-affinity binding to certain receptors. researchgate.net

The combination of these elements—a conformationally influenced, electronically-tuned core with a key aromatic interacting group—is a classic strategy in ligand-based drug design to achieve high affinity and selectivity for a desired molecular target. nih.gov

Exploration of Binding Mechanisms via Fluoropiperidinol Derivatives

To understand how a compound binds to its target, medicinal chemists synthesize and evaluate a series of related molecules, or derivatives. This process allows for the systematic mapping of the structure-activity relationship (SAR). For the piperidinol scaffold, studies have involved creating libraries of analogs to probe how changes to different parts of the molecule affect its biological activity. nih.govnih.gov

For instance, by synthesizing derivatives where the benzyl group is replaced with other aromatic or aliphatic groups, researchers can determine the importance of its size, electronics, and aromaticity for binding. nih.gov Similarly, altering the position or stereochemistry of the fluorine and hydroxyl groups on the piperidine ring can reveal the precise geometric requirements of the binding pocket.

Computational methods like molecular docking are often used in parallel with synthesis to visualize and predict how these derivatives might fit into a receptor's active site. nih.gov These models can predict binding energies and identify key amino acid residues that interact with the ligand, corroborating the experimental SAR data. For example, docking studies might reveal that the hydroxyl group of the fluoropiperidinol core forms a hydrogen bond with a serine residue, while the benzyl group fits into a hydrophobic pocket lined with phenylalanine residues.

Table 2: Illustrative Structure-Activity Relationship (SAR) of Piperidine Derivatives

This table summarizes hypothetical SAR findings based on principles from related compound series, demonstrating how modifications can impact biological activity.

| Derivative Modification (from base scaffold) | Relative Activity | Implied Role of Modified Group |

|---|---|---|

| Removal of 1-benzyl group | Significantly Reduced | Essential for aromatic/hydrophobic binding interactions. nih.gov |

| Replacement of 1-benzyl with 1-methyl | Reduced | Aromatic character is important, not just steric bulk. |

| Inversion of stereochemistry at C-3/C-4 | Activity Varies | Stereospecific interactions are critical for optimal binding. researchgate.net |

| Replacement of 4-hydroxyl with hydrogen | Reduced | Hydroxyl group likely acts as a key hydrogen bond donor/acceptor. |

Data based on established SAR principles for benzylpiperidines and piperidinols. nih.govresearchgate.net

Development of Chemical Probes for Receptor and Enzyme Characterization in Preclinical Systems

Well-characterized molecules can be adapted into chemical probes—powerful tools used to study the function and distribution of receptors and enzymes. rsc.org A compound like this compound, if shown to have high affinity and selectivity for a target, could be converted into such a probe. This typically involves attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to a part of the molecule that is not critical for binding. researchgate.net

Fluorescent Probes : By chemically linking a fluorophore (e.g., BODIPY, NBD, or fluorescein) to the ligand, scientists can create a fluorescent probe. nih.govnih.gov These probes allow for the visualization of receptors in cells using fluorescence microscopy and can be used in assays like fluorescence resonance energy transfer (FRET) to study molecular interactions in real-time. researchgate.net A key challenge is ensuring that the addition of the bulky fluorescent tag does not significantly impair the ligand's ability to bind to its target. nih.gov

Radiolabeled Probes : Alternatively, the molecule can be radiolabeled, often by incorporating an isotope like fluorine-18 (B77423) (¹⁸F). researchgate.net Since the parent compound already contains fluorine, the synthesis of an ¹⁸F-labeled version, [¹⁸F]this compound, could be a feasible strategy. Such radiotracers are invaluable for in vivo imaging techniques like Positron Emission Tomography (PET), which can map the distribution of the target receptor or enzyme in preclinical models. researchgate.net

The development of these probes is essential for validating new drug targets and understanding the complex biological systems in which they operate.

Table 3: Characteristics of Common Reporter Tags for Chemical Probes

| Reporter Type | Example Tag | Typical Use | Key Property |

|---|---|---|---|

| Fluorescent (Small) | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | Fluorescence Microscopy, Binding Assays | Environmentally sensitive fluorescence. nih.gov |

| Fluorescent (Bright) | BODIPY | Bioimaging, FRET Assays | High quantum yield, good photostability. nih.gov |

| Fluorescent (Large) | Fluorescein | Flow Cytometry, Microscopy | High absorbance, well-established chemistry. nih.gov |

Emerging Trends and Future Research Directions in Fluoropiperidinol Chemistry

The strategic incorporation of fluorine into molecular scaffolds continues to be a powerful tool in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity and the ability to modulate lipophilicity and metabolic stability, make fluorinated compounds like 1-Benzyl-3-fluoropiperidin-4-ol valuable subjects of research. This article explores the emerging trends and future directions in the study of this and related fluoropiperidinol systems.

Q & A

Q. How do crystallographic studies inform polymorph control of this compound for solid-state applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.